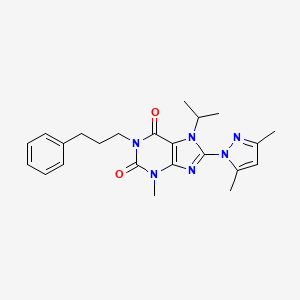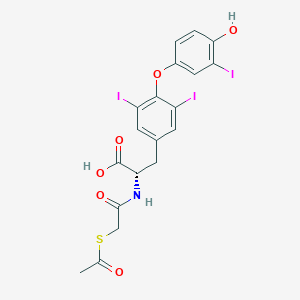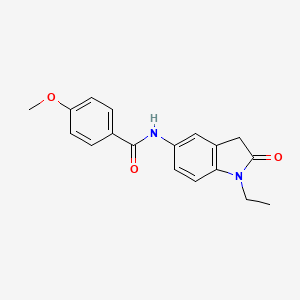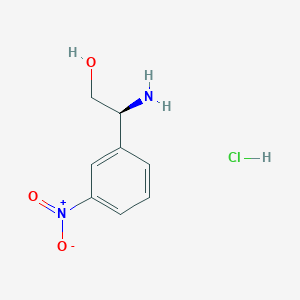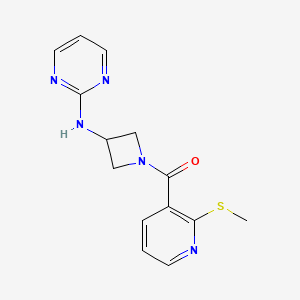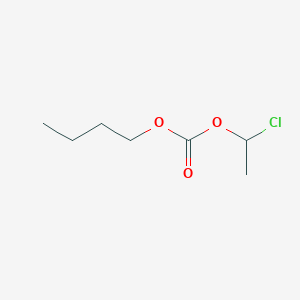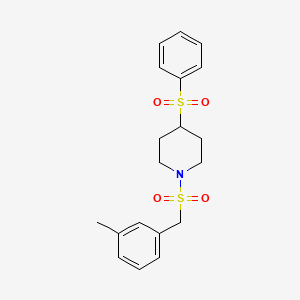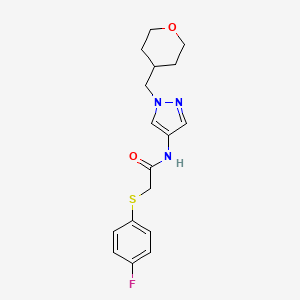
2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a thioether linkage, a pyrazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity, while the tetrahydro-2H-pyran-4-yl and pyrazole rings would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the acetamide group might be susceptible to hydrolysis, while the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might influence its solubility and distribution in biological systems .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Novel derivatives, including pyrazole-acetamide compounds, have been synthesized and characterized, demonstrating significant antioxidant activity. Such activities were evaluated through various assays, indicating the potential of these compounds in medicinal chemistry for developing antioxidant agents (Chkirate et al., 2019).
Anticancer Applications
- Compounds with similar structural features have been evaluated for anticancer activity. For example, fluoro substituted benzo[b]pyran derivatives have shown anti-lung cancer activity at low concentrations, suggesting a promising approach for cancer therapy development (Hammam et al., 2005).
Antipsychotic Potential
- Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has unveiled compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, presenting a novel class of antipsychotic agents (Wise et al., 1987).
Flavouring Applications
- The evaluation of pyrazole-acetamide derivatives as flavoring substances has been conducted, confirming their safety for use in food based on dietary exposure estimates and toxicological assessments, thus expanding the utility of such compounds beyond medicinal applications (Younes et al., 2018).
Photophysical Properties
- Synthesis of compounds like 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones has been reported, which exhibit bathochromic shifts in their absorption and emission maxima, suggesting their application as fluorogenic dyes for biochemical and biomedical imaging (Zaitseva et al., 2020).
Antimicrobial Properties
- Studies on novel thiazole derivatives incorporating pyrazole moieties have shown significant antibacterial and antifungal activities, pointing towards the development of new antimicrobial agents (Saravanan et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-14-1-3-16(4-2-14)24-12-17(22)20-15-9-19-21(11-15)10-13-5-7-23-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDAFOMJRADOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2964338.png)
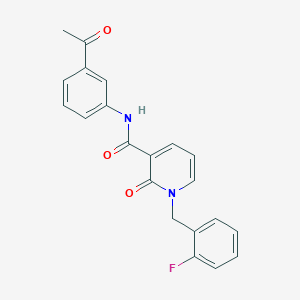
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)

